2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a phthalimide group, a thiophene ring, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the Thiophene Ring: This step might involve the use of thiophene-2-carbaldehyde or similar derivatives.
Final Coupling: The final step would involve coupling the intermediate compounds under suitable conditions, possibly using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.
Substitution: The piperidine and thiophene rings might participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide or lenalidomide.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxamide.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-4-carboxamide.
Uniqueness
The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19(14-24-20(26)17-5-1-2-6-18(17)21(24)27)22-12-15-7-9-23(10-8-15)13-16-4-3-11-28-16/h1-6,11,15H,7-10,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOTUJRWTWNLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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